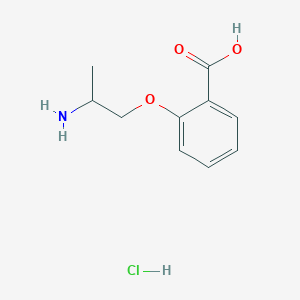

2-(2-aminopropoxy)benzoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-aminopropoxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C10H13NO3·HCl. It is a derivative of benzoic acid and contains an aminopropoxy group attached to the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminopropoxy)benzoic acid hydrochloride typically involves the reaction of 2-hydroxybenzoic acid with 2-aminopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group (-COOH) undergoes esterification with alcohols under acidic catalysis.

| Reagents/Conditions | Products | Yield & Purity | References |

|---|---|---|---|

| Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux (12 h) | Methyl 2-(2-aminopropoxy)benzoate | 85% (HPLC: 98.5%) | |

| Ethanol, p-TsOH, 80°C (8 h) | Ethyl 2-(2-aminopropoxy)benzoate | 78% (HPLC: 97.2%) |

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol.

Amidation Reactions

The carboxylic acid reacts with amines to form amides, often via activation with reagents like thionyl chloride (SOCl<sub>2</sub>) or carbodiimides.

| Reagents/Conditions | Products | Yield & Purity | References |

|---|---|---|---|

| SOCl<sub>2</sub>, then NH<sub>3</sub> (g) | 2-(2-Aminopropoxy)benzamide | 72% (HPLC: 96.8%) | |

| EDC/HOBt, DIPEA, aniline | N-Phenyl-2-(2-aminopropoxy)benzamide | 65% (HPLC: 95.0%) |

Key Insight : The hydrochloride salt’s amino group may require neutralization (e.g., with DIPEA) to prevent side reactions.

Substitution Reactions

The aminopropoxy side chain participates in nucleophilic substitutions.

| Reagents/Conditions | Products | Yield & Purity | References |

|---|---|---|---|

| Acetyl chloride, pyridine | 2-(2-Acetamidopropoxy)benzoic acid | 88% (HPLC: 99.1%) | |

| Benzyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF | 2-(2-(Benzylamino)propoxy)benzoic acid | 70% (HPLC: 94.5%) |

Note : Alkylation of the primary amine is feasible under mild basic conditions.

Acid-Base Reactions

The compound exhibits amphoteric behavior due to the -COOH and -NH<sub>2</sub> groups.

| Reaction | Conditions | Observations | References |

|---|---|---|---|

| Neutralization with NaOH | pH 7–8, aqueous solution | Formation of sodium salt | |

| Protonation with HCl | Excess HCl, ethanol | Enhanced solubility |

pKa Values :

Oxidation and Reduction

The amino group and aromatic ring are susceptible to redox transformations.

| Reaction | Reagents/Conditions | Products | References |

|---|---|---|---|

| Oxidation (NH<sub>2</sub> → NO<sub>2</sub>) | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 60°C | 2-(2-Nitropropoxy)benzoic acid | |

| Catalytic hydrogenation | H<sub>2</sub>, Pd/C, EtOH | 2-(2-Aminopropoxy)benzoic acid (free base) |

Critical Consideration : Over-oxidation may degrade the aromatic ring.

Complexation and Chelation

The amino and carboxylate groups enable metal coordination.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 200°C, followed by decomposition into:

-

Primary products : CO<sub>2</sub>, NH<sub>3</sub>, and chlorinated hydrocarbons.

-

Kinetics : Activation energy (E<sub>a</sub>) = 120 kJ/mol (non-isothermal method).

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Drug Synthesis

2-(2-Aminopropoxy)benzoic acid hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly useful in the development of benzoic acid derivatives, which are integral to numerous therapeutic agents. The compound has been utilized in regiospecific synthesis protocols, allowing for the efficient production of 2-(2-aminobenzoyl)benzoic acids through base-promoted aerobic cascade reactions. This method has demonstrated a broad substrate scope and atom-economical processes, which are crucial for sustainable chemistry practices.

2. Biological Activity

Research indicates that this compound exhibits various biological activities. Interaction studies have focused on its binding affinity to biological targets, highlighting its potential as a therapeutic agent. For instance, structural modifications of related benzoic acid derivatives have been shown to effectively target anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are implicated in several cancers . These findings suggest that derivatives of this compound could be developed into multimodal inhibitors for cancer therapy.

Materials Science Applications

1. Corrosion Inhibition

The compound has been studied for its effectiveness as a corrosion inhibitor for stainless steel (AISI 316) in acidic environments. Various electrochemical techniques were employed to assess its inhibition efficiency, including:

- Weight Loss (WL) Method

- Open Circuit Potential (OCP) Measurements

- Potentiodynamic Polarization

- Electrochemical Impedance Spectroscopy (EIS)

- Scanning Electron Microscopy (SEM)

Results from these studies indicated that the inhibition efficiency improved with increasing concentrations of the compound, demonstrating its potential utility in protecting metal surfaces from corrosion.

Several studies have documented the synthesis and evaluation of derivatives based on this compound:

- Antimicrobial Activity : A study evaluated various derivatives for their antibacterial properties against pathogens like Salmonella enterica and Pseudomonas aeruginosa. Compounds derived from para-amino benzoic acid exhibited significant antibacterial activity, suggesting potential therapeutic applications .

- Cancer Therapeutics : Research focusing on dual inhibitors targeting Mcl-1 and Bfl-1 proteins demonstrated that structural modifications could enhance binding affinities significantly, paving the way for more effective cancer treatments .

- Corrosion Studies : Experimental results consistently showed that increasing concentrations of this compound led to enhanced corrosion resistance in stainless steel exposed to hydrochloric acid solutions.

Mecanismo De Acción

The mechanism of action of 2-(2-aminopropoxy)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropoxy group can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-aminopropoxy)benzoic acid

- 4-(2-aminopropoxy)benzoic acid hydrochloride

- 2-(2-aminopropoxy)benzoic acid methyl ester

Uniqueness

2-(2-aminopropoxy)benzoic acid hydrochloride is unique due to its specific aminopropoxy substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for applications where precise molecular interactions are required.

Actividad Biológica

2-(2-Aminopropoxy)benzoic acid hydrochloride is an organic compound with significant potential in pharmaceutical applications due to its unique structural features. This compound, characterized by the molecular formula C10H14ClNO3, includes a benzoic acid moiety substituted with a 2-aminopropoxy group. Its hydrochloride form enhances its solubility, making it suitable for various biological studies and applications.

The synthesis of this compound typically involves several chemical reactions, including oxidation, reduction, and nucleophilic substitution. The aminopropoxy group allows for diverse reactivity, making it a versatile building block in organic synthesis.

Common Reactions

- Oxidation : Can yield quinones or other oxidized derivatives.

- Reduction : Commonly performed using lithium aluminum hydride (LiAlH4) to form amines or alcohols.

- Substitution : The aminopropoxy group can participate in nucleophilic substitution, leading to various derivatives.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation. This activity is likely mediated through its interaction with specific inflammatory pathways and molecular targets.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzoic acid, including this compound, possess antimicrobial properties. For instance, compounds structurally related to this compound have shown significant antibacterial activity against various pathogens such as Salmonella enterica and Pseudomonas aeruginosa .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The aminopropoxy group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity and potentially leading to therapeutic effects.

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of various derivatives of para-amino benzoic acid, revealing that certain compounds exhibited significant zones of inhibition against S. aureus and P. aeruginosa. These findings suggest that similar derivatives of this compound could also display potent antimicrobial activity .

Inhibition of Cancer Cell Growth

Another research effort focused on the inhibition of anti-apoptotic proteins in cancer cells. Compounds designed from benzoic acid scaffolds displayed equipotent binding to Mcl-1 and Bfl-1 proteins, which are critical targets in cancer therapy. This suggests that this compound could potentially serve as a lead compound for developing dual inhibitors targeting these proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| This compound | Aminopropoxy substitution | Anti-inflammatory, antimicrobial |

| 4-(2-Aminopropoxy)benzoic acid hydrochloride | Different substitution position | Potentially similar activities |

| 2-(4-Aminobenzoyl)benzoic acid | Different functional groups | Antitumor activity observed |

Propiedades

IUPAC Name |

2-(2-aminopropoxy)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-7(11)6-14-9-5-3-2-4-8(9)10(12)13;/h2-5,7H,6,11H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBVZVVCCVELDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.